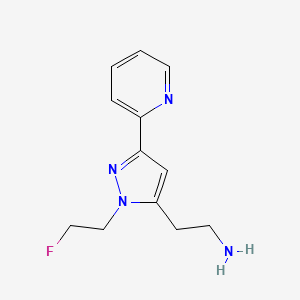

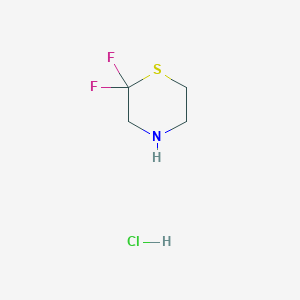

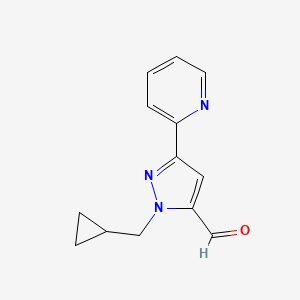

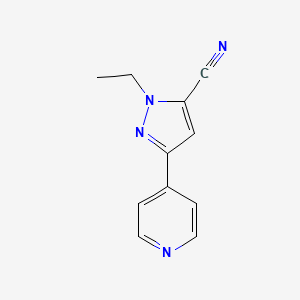

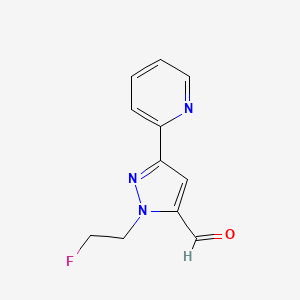

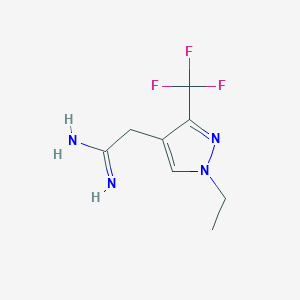

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

Vue d'ensemble

Description

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide, commonly referred to as ETPA, is a synthetic compound with a wide range of applications in the field of medicinal chemistry. It has been studied extensively in recent years due to its potential as an important tool for drug development. ETPA has been found to have several biological and pharmacological effects, including inhibition of enzymes, modulation of neurotransmitter release, and modulation of gene expression.

Applications De Recherche Scientifique

Polymer Electrolytes for Energy Storage

The compound has been studied for its role in enhancing the ionic conductivity of polymer electrolytes. These electrolytes are crucial for the development of energy storage devices like batteries and supercapacitors. By incorporating this compound, researchers aim to achieve higher ionic mobility close to that of liquid electrolytes, which is essential for the commercial viability of these devices at ambient temperatures .

Gel Polymer Electrolytes in Electrochemical Double-Layer Capacitors (EDLCs)

This compound is used in the fabrication of gel polymer electrolytes for EDLCs, which are energy storage devices known for their rapid charge-discharge cycles. The presence of the compound in the electrolyte can significantly improve the performance of EDLCs, making them suitable for high-demand energy applications .

Viscosity and Surface Tension Measurements

In the field of material science, the compound’s influence on the viscosity and surface tension of ionic liquids has been measured. These properties are vital for various industrial processes, including the manufacturing of coatings and the development of new materials with specific fluid dynamics characteristics .

Plasticization of Polymer Blends

The compound serves as a plasticizer in polymer blends, modifying their mechanical properties to make them more flexible and durable. This application is particularly relevant in the production of thin films and membranes used in various technological applications .

Ion Dynamics and Dielectric Relaxation Analysis

Researchers have utilized this compound to analyze ion dynamics and dielectric relaxation behavior in polymer electrolyte systems. Understanding these properties is key to optimizing the performance of electrochemical devices .

Amorphous Phase Enhancement in Polymers

The addition of this compound to polymer blends has been shown to support the amorphous phase, reducing the degree of crystallinity. This is beneficial for creating materials with specific optical or mechanical properties required in advanced technological applications .

Propriétés

IUPAC Name |

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4/c1-2-15-4-5(3-6(12)13)7(14-15)8(9,10)11/h4H,2-3H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCSHUITRBLVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.